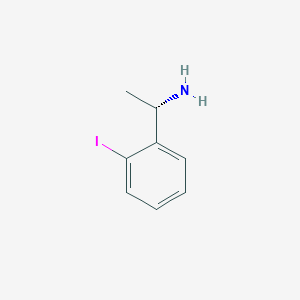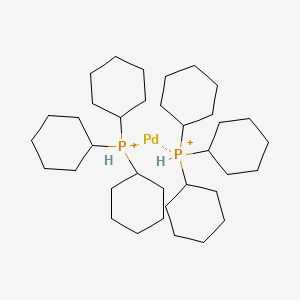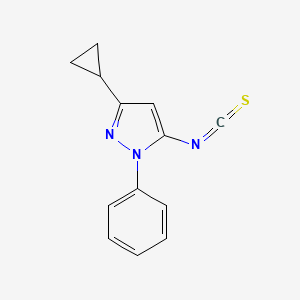
(S)-1-(2-Iodophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Iodophenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an iodine atom attached to the phenyl ring and an amine group attached to the ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Iodophenyl)ethanamine typically involves the iodination of a phenethylamine precursor. One common method is the Sandmeyer reaction, where the amino group of the phenethylamine is converted to a diazonium salt, which is then displaced by an iodide ion . The reaction conditions often involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Iodophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form the corresponding phenethylamine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or sodium cyanide.
Major Products
Oxidation: Imines or nitriles.
Reduction: Phenethylamine.
Substitution: Hydroxyphenethylamine or cyanophenethylamine.
Aplicaciones Científicas De Investigación
(S)-1-(2-Iodophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for radiolabeled compounds in imaging studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Iodophenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodine atom may play a role in enhancing the compound’s binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
2-Iodoamphetamine: Similar structure but with a methyl group on the amine, leading to different pharmacological properties.
2-Iodophenethylamine: Similar but lacks the stereochemistry of (S)-1-(2-Iodophenyl)ethanamine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C8H10IN |
|---|---|
Peso molecular |
247.08 g/mol |
Nombre IUPAC |
(1S)-1-(2-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H10IN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 |
Clave InChI |
WIBCSGJAVSVSPB-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1I)N |
SMILES canónico |
CC(C1=CC=CC=C1I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)


![4'-hydroxy-6-trifluoromethyl-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester](/img/structure/B13912132.png)
![Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium](/img/structure/B13912134.png)
![6,6-Dimethoxy-2-oxaspiro[3.3]heptane](/img/structure/B13912143.png)
![Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate](/img/structure/B13912148.png)
![6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13912155.png)
![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)



![(2S)-2-[[N'-[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butyl]carbamimidoyl](15N)amino]butanedioate;barium(2+);hydrate](/img/structure/B13912187.png)
